molecular formula C17H28N2O2 B2700974 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361781-66-8

1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2700974
CAS RN: 2361781-66-8
M. Wt: 292.423
InChI Key: QXEAEHCUXZHSMB-UHFFFAOYSA-N
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Description

1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as TMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMPP is a piperidine derivative that is synthesized through a multistep process. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antifungal and antibacterial properties.
Biochemical and Physiological Effects:
1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including peroxidase and catalase. 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has also been found to have an effect on the central nervous system, with studies showing that it can enhance memory and learning.

Advantages And Limitations For Lab Experiments

1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one limitation is that 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is not very stable and can degrade over time, making it difficult to store for extended periods.

Future Directions

There are several future directions for research on 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one. One possible direction is to explore its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Another direction is to investigate its use as a chemical sensor for the detection of certain compounds. Additionally, further studies can be conducted to better understand the mechanism of action of 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one and its effects on different enzymes and physiological systems.
In conclusion, 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has various biochemical and physiological effects and has been found to have several scientific research applications. Further research is needed to fully understand its mechanism of action and potential uses in different fields.

Synthesis Methods

1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is synthesized through a multistep process that involves the reaction of piperidine with different reagents. The first step involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine. This intermediate is then reacted with 3,3,4-trimethylpyridine-1-carboxylic acid to form N-(3,3,4-trimethylpiperidine-1-carbonyl)piperidine. Finally, this intermediate is reacted with propenone to form 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one.

Scientific Research Applications

1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has been found to have various scientific research applications. It has been used as a precursor for the synthesis of other compounds, including pharmaceuticals. 1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has also been used in the development of new chemical sensors and in the study of enzyme kinetics.

properties

IUPAC Name

1-[4-(3,3,4-trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-5-15(20)18-10-7-14(8-11-18)16(21)19-9-6-13(2)17(3,4)12-19/h5,13-14H,1,6-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEAEHCUXZHSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(C)C)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

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